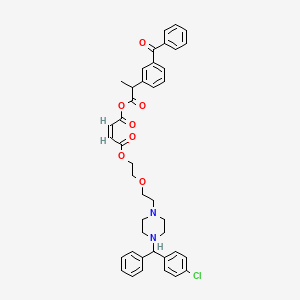

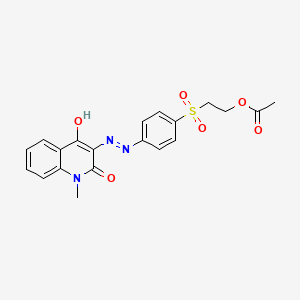

2-(4-Hydroxy-1-methyl-2-oxo-3(1H)-quinolylazo-(p-phenylene)sulphonyl)ethyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Hydroxy-1-methyl-2-oxo-3(1H)-quinolylazo-(p-phenylene)sulphonyl)ethyl acetate is a useful research compound. Its molecular formula is C20H19N3O6S and its molecular weight is 429.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-[4-Hydroxy-1-methyl-2-oxo-3(1H)-quinolylazo-(p-phenylene)sulfonyl]ethyl acetate typically involves the azo coupling of 4-hydroxy-1-methyl-2-oxo-3(1H)-quinoline with p-phenylene-diamine, followed by sulfonation and esterification with acetic acid. The reactions generally require acidic or basic conditions, high purity solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods: : Industrial-scale production might involve multi-step synthesis with intermediates being isolated and purified before proceeding to the next step. This method ensures the compound is produced efficiently and cost-effectively while maintaining high purity standards.

Chemical Reactions Analysis

Types of Reactions

Oxidation and Reduction: : This compound can undergo oxidation reactions to form quinone derivatives or reduction to form corresponding amines or hydroxyquinolines.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate or chromic acid.

Reduction: : Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: : Various halogenating agents, acids, or bases depending on the desired substitution.

Major Products: : The primary products formed from these reactions include quinone derivatives, sulfonylated intermediates, and various substituted quinolines.

Scientific Research Applications: : 2-[4-Hydroxy-1-methyl-2-oxo-3(1H)-quinolylazo-(p-phenylene)sulfonyl]ethyl acetate has a broad spectrum of applications, particularly in:

Chemistry: : It serves as an intermediate in synthesizing more complex molecules and as a reagent in analytical chemistry.

Biology: : This compound is often used in enzyme-linked immunosorbent assays (ELISA) and other biochemical assays due to its stable chromophoric properties.

Medicine: : It plays a role in the development of pharmaceuticals, particularly in designing drugs targeting bacterial or viral enzymes.

Industry: : Utilized in the manufacture of dyes, pigments, and other materials requiring precise chemical properties.

Mechanism of Action: : The mechanism of action for this compound typically involves its interaction with specific molecular targets such as enzymes or receptors. Its effects can be attributed to the modulation of enzyme activity or receptor binding, impacting various biochemical pathways. For instance, its quinoline and azo functionalities allow it to interfere with nucleic acid processes or electron transport chains in microorganisms.

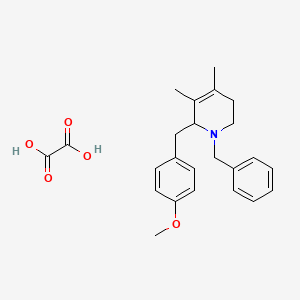

Comparison with Similar Compounds: : Compared to other azo compounds and quinoline derivatives, 2-[4-Hydroxy-1-methyl-2-oxo-3(1H)-quinolylazo-(p-phenylene)sulfonyl]ethyl acetate stands out due to its unique structural features and versatile applications.

Similar Compounds

Azo dyes such as Disperse Orange 1.

Quinoline derivatives like 4-hydroxyquinoline.

Sulfonated esters commonly used in industrial applications.

Its specific combination of functional groups renders it particularly useful in contexts where both chromophoric and pharmacological properties are desired.

What a journey, huh? Anything else you want to dive into about this fascinating compound?

Properties

CAS No. |

79641-34-2 |

|---|---|

Molecular Formula |

C20H19N3O6S |

Molecular Weight |

429.4 g/mol |

IUPAC Name |

2-[4-[(4-hydroxy-1-methyl-2-oxoquinolin-3-yl)diazenyl]phenyl]sulfonylethyl acetate |

InChI |

InChI=1S/C20H19N3O6S/c1-13(24)29-11-12-30(27,28)15-9-7-14(8-10-15)21-22-18-19(25)16-5-3-4-6-17(16)23(2)20(18)26/h3-10,25H,11-12H2,1-2H3 |

InChI Key |

BCRKMROUTXGSKN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCS(=O)(=O)C1=CC=C(C=C1)N=NC2=C(C3=CC=CC=C3N(C2=O)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.